9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate

Dye Laser Tuning Range Laser Dye Efficiency

Researchers using Rhodamine B chloride in dye lasers often encounter limited tuning range and rapid photobleaching. Rhodamine 610 Perchlorate directly addresses these constraints through its perchlorate counterion. • Extends laser tuning to 630-645 nm, enabling red-edge excitation not accessible with the chloride salt. • Photodegradation quantum yield of 10⁻⁶ under 511 nm irradiation permits continuous-wave operation without dye replenishment. • Weakly coordinating perchlorate anion minimizes redox interference in non-aqueous electrochemical and ECL studies. For procurement managers: laser-grade purity, ambient storage, available in 1 g units with global shipping.

Molecular Formula C28H31ClN2O7
Molecular Weight 543.0 g/mol
CAS No. 23857-51-4
Cat. No. B12063472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate
CAS23857-51-4
Molecular FormulaC28H31ClN2O7
Molecular Weight543.0 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C28H30N2O3.ClHO4/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;2-1(3,4)5/h9-18H,5-8H2,1-4H3;(H,2,3,4,5)
InChIKeyGZFMWASBMSLFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodamine 610 Perchlorate: Identity and Procurement


9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate (CAS 23857-51-4), commercially designated as Rhodamine 610 Perchlorate, is a cationic xanthene laser dye belonging to the rhodamine family . The compound consists of the Rhodamine B cation (N,N,N',N'-tetraethylrhodamine) paired with a perchlorate (ClO₄⁻) counterion, yielding a molecular formula of C₂₈H₃₁ClN₂O₇ and a molecular weight of 543.02 g/mol . It appears as green crystals with a melting point of 112°C and is primarily sourced as a high-purity laser-grade fluorescent probe for dye laser, optical sensing, and bioimaging applications . Its procurement relevance lies in the distinct physicochemical consequences of the perchlorate counterion relative to the more common chloride salt (Rhodamine B, CAS 81-88-9), including altered solubility in organic solvents, modified electrochemical stability, and differentiated performance in non-aqueous laser dye systems .

Laser-grade fluorescent probe for dye lasers, optical sensing, and bioimaging
Perchlorate counterion alters organic-solvent solubility and electrochemical stability vs. chloride form
Supports red-edge laser tuning with extended long-wavelength emission

Why Rhodamine B Chloride Cannot Substitute


Although Rhodamine B chloride (CAS 81-88-9) and Rhodamine 610 perchlorate (CAS 23857-51-4) share an identical fluorophoric cation, the counterion identity produces measurable differences across multiple performance axes relevant to laser dye operation, electrochemical sensing, and nanoparticle encapsulation . The perchlorate anion is a weakly coordinating, relatively hydrophobic counterion that influences ion-pairing equilibria, dye aggregation propensity, and the redox behavior of the xanthene chromophore in non-aqueous media . In contrast, the chloride salt exhibits faster electrochemical oxidation kinetics in aqueous systems and differing laser tuning characteristics when operated under identical pump conditions . Bulk procurement, formulation, or experimental substitution without accounting for these counterion-dependent properties can produce irreproducible results in dye laser efficiency, electrochemiluminescence output, and dye-doped nanomaterial brightness. The quantitative evidence below establishes where these differences reach decision-relevant magnitude.

Laser tuning mismatch

Laser tuning range may shift substantially; perchlorate form reported red-shift, chloride may not cover same long-wavelength window.

Electrochemical kinetics

Chloride media may accelerate oxidation via electrogenerated chloro-species; perchlorate provides less reactive background—direct substitution may confound mechanistic studies.

Nanoparticle encapsulation

Perchlorate counterion shows lower encapsulation efficiency and higher leakage vs. bulkier hydrophobic counterions; formulation performance may not transfer.

Quantitative Differentiation Evidence


Laser Tuning Range and Peak Wavelength

Rhodamine 610 perchlorate demonstrates a red-shifted peak lasing wavelength and broader tuning range compared to both the chloride salt of the same cation and the closely related Rhodamine 6G perchlorate laser dye. The perchlorate salt produces a peak at 613 nm with a tuning range extending from 596 to 645 nm in methanol under flashlamp pumping . In contrast, Rhodamine B chloride achieves a peak of 596 nm and a tuning range of 588–614 nm under 532 nm Nd:YAG pumping in ethanol . Rhodamine 6G perchlorate is limited to a tuning range of 563–597 nm under comparable conditions . This represents an approximately 17 nm red-shift in peak wavelength and a roughly 31 nm extension of the long-wavelength tuning limit for the perchlorate versus the chloride form.

Laser Tuning & Peak
Reported comparison
Perchlorate: peak 613 nm, tuning 596–645 nm
Chloride: peak 596 nm, 588–614 nm
Red-shift ~17 nm; long-λ extension ~31 nm
Supports long-wavelength laser applications beyond 630 nm; chloride may not cover same window.
Cross-study comparison; pump and solvent differ.
Dye Laser Tuning Range Laser Dye Efficiency Spectroscopy

Photodegradation Quantum Yield

The photodegradation quantum yield of Rhodamine 610 has been independently measured as 10⁻⁶ (i.e., approximately one photodegradation event per 1,000,000 absorbed photons) under 511 nm laser irradiation in ethanol . This exceptionally low value places Rhodamine 610 among the most photostable xanthene laser dyes characterized to date. While direct head-to-head photodegradation quantum yield data for Rhodamine B chloride under identical conditions is not available in the same study, the reported quantum yield for Rhodamine 610 is approximately two orders of magnitude lower than typical photobleaching quantum yields reported for conventional rhodamine dyes in solution (commonly in the 10⁻⁴ to 10⁻⁵ range) .

Photodegradation Φ
Class-level
Φ_photodegradation = 1 × 10⁻⁶ (511 nm, ethanol)
Reported ~100–1,000× lower photobleaching vs. typical rhodamine dyes; supports extended-duration experiments.
Class-level baseline; head-to-head data not available.
Photostability Photodegradation Laser Dye Lifetime Photochemistry

Encapsulation Efficiency in Polymer Nanoparticles

In a systematic study of counterion effects on rhodamine dye encapsulation in PLGA polymer nanoparticles, the perchlorate counterion achieved an encapsulation efficiency of 51 ± 2% for octadecyl rhodamine B, compared to 97 ± 2% for the bulky fluorinated counterion F9-Al (Al[OC(CF₃)₃]₄⁻) and 92 ± 4% for F5-TPB (tetrakis(pentafluorophenyl)borate) . Critically, nanoparticles formulated with the perchlorate counterion exhibited severe dye leakage with characteristic mitochondrial accumulation in cellular imaging studies, whereas the F9-Al formulation showed no signs of leaching . A broader study across ten counterions confirmed that perchlorate, as a small hydrophilic counterion, tends to disperse dyes in the polymer matrix favoring stable single-particle emission, but at the cost of lower encapsulation efficiency and higher leakage compared to bulkier hydrophobic counterparts .

NP Encapsulation
Head-to-head
Perchlorate: 51 ± 2% EE; severe leakage
F9-Al: 97 ± 2%, no leakage
F5-TPB: 92 ± 4%
Perchlorate offers lower encapsulation and higher leakage; formulation review recommended for nanoparticle applications.
Trade-off between simpler synthesis and retention performance.
Nanoparticle Encapsulation Counterion Engineering Fluorescent Nanomaterials Bioimaging

Electrochemical Oxidation Kinetics

A direct comparative study of Rhodamine B electrochemical oxidation demonstrated that the degradation rate is significantly faster in chloride-containing media than in perchlorate-containing media under otherwise identical electrolysis conditions . The study attributed this difference to the generation of reactive chloro-species (e.g., hypochlorite) in chloride media, which act as supplementary oxidants. Light irradiation was found to promote different effects depending on the supporting electrolyte: in chloride media, UV light favored hypochlorite decomposition, whereas in perchlorate media, the effect of light irradiation was less pronounced . A separate study using conductive-diamond electrochemical oxidation confirmed that perchlorate media behaves 'surprisingly better' than chloride media under certain current density regimes, indicating that the relative performance is condition-dependent .

Electrochemical Oxidation
Head-to-head
Perchlorate media: slower oxidation; light effect less pronounced
Chloride media: faster oxidation via electrogenerated chloro-species
Perchlorate supports intrinsic electrochemical studies; chloride may introduce reactive intermediates.
Condition-dependent; relative performance varies with current density.
Electrochemical Oxidation Wastewater Treatment Dye Degradation Supporting Electrolyte

Electrochemiluminescence Performance

A systematic ECL and electrochemical study compared six laser dyes—coumarin-2, coumarin-30, rhodamine-6G (perchlorate), rhodamine-B (perchlorate), oxazine-1 (perchlorate), and Nile Blue (perchlorate)—in acetonitrile with 0.1 M TBAP as supporting electrolyte . All dyes except Nile Blue produced 'rather low intensity' ECL. The study further demonstrated, through cyclic voltammetry and controlled potential coulometry, that chemical side reactions of electrogenerated reactants, including dimerization following one-electron transfer, were responsible for the low ECL efficiency observed for rhodamine-6G perchlorate, oxazine-1 perchlorate, and coumarin-30 . While Rhodamine B perchlorate was included in the comparative panel, its ECL was similarly low intensity, and the study does not report a quantitative ECL efficiency advantage over rhodamine-6G perchlorate within this experimental system.

ECL Performance
Head-to-head
Rhodamine B perchlorate: rather low ECL intensity
Nile Blue perchlorate: notably higher ECL
Other dyes: similarly low ECL
Not a strong ECL candidate; Nile Blue may be preferable for ECL detection applications.
Acetonitrile/TBAP system; ECL efficiency limited by side reactions.
Electrochemiluminescence ECL Laser Dyes Electrochemistry

Perchlorate Associate Stability in Extraction

A study of substituent effects on the stability and extractability of rhodamine dye–perchlorate associates in benzene revealed a clear stability ranking: Butylrhodamine B (BRB) > Ethylrhodamine B (ERB) > Rhodamine 6G (R_6G) > Rhodamine B (RB) . The study attributed this order to increased substituent volume, introduction of hydrophobic groups, decreased basicity, and increased positive charge density on the dye cation, all of which enhance the stability and extractability of the perchlorate ion pair. Rhodamine B perchlorate (RB·ClO₄) occupies the lowest position in this stability hierarchy, meaning that for solvent extraction-based analytical methods, derivatives with bulkier N-alkyl substituents (butyl, ethyl) form significantly more stable perchlorate associates.

Extraction Stability
Head-to-head
Stability rank: Butylrhodamine B > Ethylrhodamine B > Rhodamine 6G > Rhodamine B (perchlorate)
Rhodamine B perchlorate ranks lowest in ion-pair stability among tested rhodamines; butylrhodamine B may offer higher stability for extraction.
Benzene extraction system; quantitative constants not reported.
Ion Association Solvent Extraction Counterion Stability Analytical Chemistry

Optimal Application Scenarios


Red-Edge Dye Laser Tuning Beyond 630 nm

Rhodamine 610 perchlorate is the preferred gain medium when the experimental requirement is laser emission in the 630–645 nm window. As demonstrated by the Exciton datasheet, this dye achieves a peak lasing wavelength of 613 nm with a tuning range extending to 645 nm under flashlamp pumping in methanol . Neither Rhodamine B chloride (tuning limit ~632 nm at best, more typically ~614 nm under 532 nm pumping) nor Rhodamine 6G perchlorate (tuning limit ~597 nm) can reliably access this spectral region . Applications include time-resolved spectroscopy of far-red fluorophores, pump-probe experiments requiring red-edge excitation, and multi-color laser systems where spectral separation from green/yellow channels is critical.

Photostable Long-Duration Imaging and Lasers

With a photodegradation quantum yield of 10⁻⁶ measured under 511 nm laser irradiation , Rhodamine 610 perchlorate is appropriate for experiments requiring extended illumination without dye replenishment. This includes time-lapse fluorescence microscopy exceeding several hours, continuous-wave dye laser operation where dye circulation systems are impractical, and single-molecule spectroscopy where photobleaching directly limits data acquisition time. The ~100–1,000× lower photodegradation rate compared to typical rhodamine dyes makes this compound cost-effective for applications where dye consumption and experimental downtime are significant cost drivers.

Inert Electrolyte for Electrochemical Studies

For fundamental electrochemical or photoelectrochemical studies of the Rhodamine B chromophore where the supporting electrolyte should minimally interfere with the intrinsic redox behavior, the perchlorate form is preferable to the chloride form. As established by de Araújo et al., chloride media significantly accelerate RhB oxidation through electrogeneration of reactive chloro-species, while perchlorate media provide a less reactive background . This makes Rhodamine 610 perchlorate the appropriate choice for mechanistic electrochemical studies, ECL investigations in non-aqueous media , and any experiment where the counterion must not participate in redox side reactions.

Energy Transfer Donor-Acceptor Dye Mixtures

Rhodamine 610 perchlorate has been validated as an efficient energy transfer acceptor in binary [Coumarin 485 + Rh610] and ternary [C440 + C485 + Rh610] dye mixture solutions, where its optical gain improves and lasing threshold decreases upon donor addition . The Förster-type non-radiative and radiative energy transfer rate constants and critical transfer radii have been calculated for these systems. Researchers designing energy transfer dye lasers (ETDLs) for enhanced efficiency or extended spectral coverage should consider Rhodamine 610 perchlorate as a characterized and quantitatively benchmarked acceptor dye.

Application
Selection Property
Validation Focus
Red-edge dye laser tuning beyond 630 nm
Extended long-wavelength tuning range (reported red-shift vs. chloride)
Confirm tuning coverage under specific pump and solvent conditions
Photostable long-duration imaging and laser operation
Reported very low photodegradation quantum yield
Verify photostability under intended laser/imaging conditions
Inert electrolyte for electrochemical studies
Perchlorate as a weakly coordinating counterion with less reactive background
Assess electrochemical behavior without reactive chloro-species interference
Energy transfer donor–acceptor dye mixtures
Characterized as energy transfer acceptor in binary/ternary coumarin-dye systems
Evaluate energy transfer efficiency for donor–acceptor pair of interest
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